1-[4-(1H-imidazol-1-yl)phenyl]piperazine
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Overview
Description
1-[4-(1H-imidazol-1-yl)phenyl]piperazine is an organic compound that belongs to the class of phenylimidazoles. This compound features a piperazine ring substituted with a phenyl group that is further substituted with an imidazole ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with imidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(1H-imidazol-1-yl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[4-(1H-imidazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a piperazine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the properties of both the imidazole and piperazine rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)piperazine |
InChI |
InChI=1S/C13H16N4/c1-3-13(17-10-7-15-11-17)4-2-12(1)16-8-5-14-6-9-16/h1-4,7,10-11,14H,5-6,8-9H2 |
InChI Key |
SLUFTOXKPFMTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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